molecular formula C14H12F2N4O2 B13891803 N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide

N-(6-acetylamino-pyridin-3-yl)-3-amino-2,6-difluoro-benzamide

Cat. No.: B13891803
M. Wt: 306.27 g/mol
InChI Key: AKKKLGNOGDHQSW-UHFFFAOYSA-N
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Description

N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidopyridine moiety and a difluorobenzamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the acetamidopyridine and difluorobenzamide intermediates. One common method involves the acylation of 6-aminopyridine with acetic anhydride to form 6-acetamidopyridine. This intermediate is then coupled with 3-amino-2,6-difluorobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile .

Scientific Research Applications

N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
  • 2-chloro-N-(4-(2,2,2-trifluoroethoxy)pyridin-3-yl)pyrimidine-4-carboxamide
  • 2-aryl-propionamide derivatives

Uniqueness

N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide stands out due to its unique combination of acetamidopyridine and difluorobenzamide groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H12F2N4O2

Molecular Weight

306.27 g/mol

IUPAC Name

N-(6-acetamidopyridin-3-yl)-3-amino-2,6-difluorobenzamide

InChI

InChI=1S/C14H12F2N4O2/c1-7(21)19-11-5-2-8(6-18-11)20-14(22)12-9(15)3-4-10(17)13(12)16/h2-6H,17H2,1H3,(H,20,22)(H,18,19,21)

InChI Key

AKKKLGNOGDHQSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)N)F

Origin of Product

United States

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